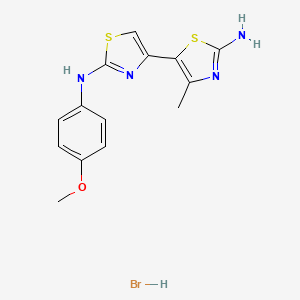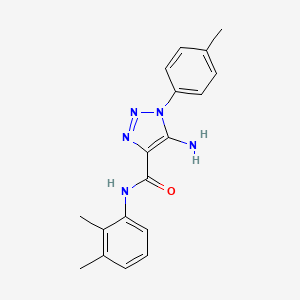
N~2~-(4-methoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-methoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine hydrobromide, also known as MBTDH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MBTDH is a type of bi-thiazole derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N~2~-(4-methoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine hydrobromide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of matrix metalloproteinases and vascular endothelial growth factor, which are involved in cancer cell growth and angiogenesis. In Alzheimer's disease research, this compound has been shown to inhibit the activity of acetylcholinesterase and beta-secretase, which are involved in the formation of amyloid-beta plaques. In Parkinson's disease research, this compound has been shown to inhibit the production of reactive oxygen species and increase the activity of antioxidant enzymes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In Alzheimer's disease research, this compound has been shown to reduce amyloid-beta-induced toxicity, improve cognitive function, and reduce oxidative stress. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(4-methoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine hydrobromide has several advantages for lab experiments, including its high solubility in water and its low toxicity. However, this compound has some limitations, including its low stability in acidic conditions and its moderate yield during synthesis.
Zukünftige Richtungen
There are several future directions for research on N~2~-(4-methoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine hydrobromide, including:
1. Investigating the potential therapeutic applications of this compound in other diseases, such as diabetes and cardiovascular disease.
2. Developing more efficient methods for synthesizing this compound with higher yields and purity.
3. Studying the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
4. Investigating the safety and toxicity of this compound in animal models and humans.
5. Exploring the potential synergistic effects of this compound with other drugs and therapies.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been synthesized using different methods and has been shown to have various biochemical and physiological effects in different disease models. However, further research is needed to fully understand the mechanism of action, pharmacokinetics, and safety of this compound.
Synthesemethoden
N~2~-(4-methoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine hydrobromide can be synthesized using different methods, including the condensation reaction of 2-aminothiophenol and 4-methoxybenzaldehyde followed by cyclization with methyl iodide. Another method involves the reaction of 2-aminothiophenol and 4-methoxybenzaldehyde with ammonium acetate in acetic acid, followed by cyclization with methyl iodide. The yield of this compound using these methods ranges from 50-70%.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-methoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine hydrobromide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been shown to reduce amyloid-beta-induced toxicity and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress.
Eigenschaften
IUPAC Name |
5-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2.BrH/c1-8-12(21-13(15)16-8)11-7-20-14(18-11)17-9-3-5-10(19-2)6-4-9;/h3-7H,1-2H3,(H2,15,16)(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDOLFSANWOEAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=C(C=C3)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(5-ethyl-3-thienyl)carbonyl]piperidine](/img/structure/B4949625.png)

![2-(3-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4949644.png)
![1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloronaphthalene)](/img/structure/B4949657.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(isopropylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4949661.png)
![1-[3-(dimethylamino)propyl]-3,4,5,6,8,9,10,11-octahydro[1]benzothieno[3,2-b]azocin-2(1H)-one hydrochloride](/img/structure/B4949675.png)
![4-chloro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B4949679.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4949686.png)

![4-(4-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4949702.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4949706.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4949709.png)
![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B4949713.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepan-5-one](/img/structure/B4949715.png)
